molecular formula C10H9BrClN3O2 B8250290 Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate

Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B8250290
M. Wt: 318.55 g/mol
InChI Key: KOCMMXMAMMUSAK-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with bromine, chlorine, and methyl groups, as well as an ethyl ester functional group

Preparation Methods

The synthesis of ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors, such as 3-amino-4-bromo-5-chloropyrazole and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the ester group: The esterification reaction is carried out by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

    Bromination and chlorination: The final step involves the selective bromination and chlorination of the pyrazolo[1,5-a]pyrimidine core to introduce the bromine and chlorine substituents at the desired positions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine and chlorine substituents can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as dyes and pigments, due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of their functions. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-chloro-7-methylamino-pyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound has a similar pyrazolo[1,5-a]pyrimidine core but with different substituents, leading to variations in chemical reactivity and biological activity.

    Ethyl 3-bromo-7-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate: This compound lacks the chlorine substituent, which may affect its overall properties and applications.

    Ethyl 3-chloro-7-bromo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3O2/c1-3-17-10(16)6-4-7(12)15-9(13-6)8(11)5(2)14-15/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCMMXMAMMUSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=NN2C(=C1)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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